3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline
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Overview
Description
3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by its complex aromatic structure, which includes multiple phenyl groups attached to an aniline core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline typically involves the reaction of aniline with substituted benzene derivatives. One common method is the palladium-catalyzed amination reaction, where aniline reacts with a halogenated benzene compound in the presence of a palladium catalyst and a base . This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production with minimal by-products. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives (oxidation), amine derivatives (reduction), and substituted aromatic compounds (substitution) .
Scientific Research Applications
3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The aromatic structure allows it to intercalate with DNA or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline
- N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Uniqueness
3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique combination of stability, reactivity, and versatility. Its multiple phenyl groups provide a high degree of conjugation, enhancing its electronic properties and making it suitable for various applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C30H23N |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-8-23(9-4-1)25-14-16-26(17-15-25)27-18-20-29(21-19-27)31-30-13-7-12-28(22-30)24-10-5-2-6-11-24/h1-22,31H |
InChI Key |
CUQIOTJCJWFABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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